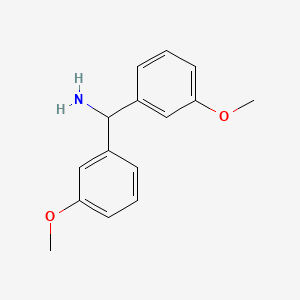

Bis(3-methoxyphenyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(3-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-17-13-7-3-5-11(9-13)15(16)12-6-4-8-14(10-12)18-2/h3-10,15H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVIVWGJFJLQLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30734023 | |

| Record name | 1,1-Bis(3-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14692-29-6 | |

| Record name | 1,1-Bis(3-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(3-methoxyphenyl)methanamine (CAS 860598-16-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-methoxyphenyl)methanamine, with a CAS registry number of 860598-16-9, is a secondary amine that presents a unique scaffold for chemical synthesis, particularly in the realm of medicinal chemistry and drug development. Its structure, featuring two methoxy-substituted phenyl rings attached to a central aminomethane linker, offers a combination of steric bulk, hydrogen bonding capability, and lipophilicity that makes it an attractive building block for the design of novel bioactive molecules. The methoxy groups, positioned at the meta-position of the benzene rings, influence the electronic properties and conformational flexibility of the molecule, which can be strategically exploited in the design of ligands for various biological targets. This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route with a detailed experimental protocol, and an exploration of its potential applications in drug discovery, grounded in the available scientific literature and chemical principles.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 860598-16-9 | [1] |

| Molecular Formula | C₁₅H₁₇NO₂ | [1] |

| Molecular Weight | 243.31 g/mol | [1] |

| IUPAC Name | 1,1-bis(3-methoxyphenyl)methanamine | N/A |

| Synonyms | This compound | [1] |

| Physical Form | Liquid | [1] |

| InChI | 1S/C15H17NO2/c1-17-13-7-3-5-11(9-13)15(16)12-6-4-8-14(10-12)18-2/h3-10,15H,16H2,1-2H3 | [1] |

| InChIKey | PHVIVWGJFJLQLR-UHFFFAOYSA-N | [1] |

| Storage Temperature | Room Temperature or 2-8°C | N/A |

Synthesis and Mechanistic Insights

The proposed synthesis commences with the condensation reaction between 3-methoxybenzaldehyde and 3-methoxybenzylamine. This reaction, typically catalyzed by a mild acid, proceeds through the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding imine, N-(3-methoxybenzylidene)-1-(3-methoxyphenyl)methanamine.

The subsequent and final step is the reduction of the imine double bond to afford the target secondary amine, this compound. This transformation can be effectively achieved using a variety of reducing agents, with sodium borohydride (NaBH₄) being a common and mild choice for this purpose. The hydride from the borohydride attacks the electrophilic carbon of the imine, and subsequent workup protonates the resulting nitrogen anion to yield the final product.

Experimental Protocol:

Step 1: Synthesis of N-(3-methoxybenzylidene)-1-(3-methoxyphenyl)methanamine (Imine Intermediate)

-

To a solution of 3-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol, add 3-methoxybenzylamine (1.0 eq).

-

Add a catalytic amount of a mild acid, such as acetic acid.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure. The crude imine can be used in the next step without further purification, or it can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of this compound

-

Dissolve the crude N-(3-methoxybenzylidene)-1-(3-methoxyphenyl)methanamine from the previous step in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the imine is fully consumed.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The final product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and the available data for its imine precursor.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of the final amine product would be expected to show characteristic signals for the aromatic protons, the methoxy groups, the benzylic proton, and the amine proton. The reduction of the imine C=N bond to a C-N single bond would result in the disappearance of the characteristic imine proton signal (around 8-9 ppm) and the appearance of a new signal for the N-H proton, which would likely be a broad singlet. The benzylic CH proton would also shift to a higher field (upfield) compared to its position in the imine.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.7 - 7.3 | Multiplet |

| Benzylic-CH | ~ 4.5 - 5.0 | Singlet |

| Methoxy-CH₃ | ~ 3.8 | Singlet |

| Amine-NH | Broad singlet |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show distinct signals for the aromatic carbons, the methoxy carbons, and the benzylic carbon. The most significant change from the imine precursor would be the upfield shift of the benzylic carbon signal upon reduction of the C=N double bond.

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O | ~ 160 |

| Aromatic C-H | 110 - 130 |

| Benzylic-CH | ~ 60 - 65 |

| Methoxy-CH₃ | ~ 55 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine (a weak to medium band around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings and the alkyl groups, C=C stretching of the aromatic rings (around 1600 cm⁻¹), and the C-O stretching of the methoxy groups (around 1250 and 1040 cm⁻¹).

Mass Spectrometry (MS) (Predicted)

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 243.31). Fragmentation patterns would likely involve the cleavage of the benzylic C-N bond, leading to fragments corresponding to the 3-methoxybenzyl cation.

Reactivity and Potential Applications in Drug Development

As a secondary amine, this compound can undergo a variety of chemical transformations, making it a versatile intermediate in organic synthesis. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can react with electrophiles such as alkyl halides, acyl chlorides, and isocyanates to form more complex substituted amines, amides, and ureas, respectively. The aromatic rings can also undergo electrophilic aromatic substitution, although the methoxy groups will direct incoming electrophiles to the ortho and para positions.

While there are no specific reports on the direct pharmacological activity of this compound, its structural motifs are present in a variety of biologically active compounds. The 3-methoxybenzylamine substructure, for instance, is a common building block in the synthesis of compounds targeting various receptors and enzymes.

The bis-aryl structure of this compound provides a framework that can be elaborated to explore structure-activity relationships (SAR) in drug discovery programs. By modifying the amine functionality or the aromatic rings, chemists can fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to optimize their interaction with a biological target. Given the prevalence of diarylmethane and related scaffolds in medicinal chemistry, this compound represents a valuable, yet likely underexplored, starting material for the synthesis of novel therapeutic agents.

Safety and Handling

This compound is classified as a hazardous substance. The available safety data indicates that it is a "Danger" class chemical with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).[1]

Precautionary Measures:

-

Handling: Should be handled in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

Ingestion: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

Conclusion

This compound is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data is sparse in publicly accessible literature, a logical and efficient synthetic pathway can be proposed, and its key chemical properties can be inferred from its structure and related compounds. Its versatile reactivity and the presence of biologically relevant structural motifs suggest that it could serve as a valuable scaffold for the development of new therapeutic agents. Researchers and drug development professionals are encouraged to consider this compound in their synthetic strategies, while adhering to strict safety protocols during its handling and use.

References

-

The Royal Society of Chemistry. (2016). Supporting information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structure and Reactivity of Bis(3-methoxyphenyl)methylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diarylmethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive starting point for the design of ligands targeting a range of biological entities, most notably neurotransmitter transporters. This technical guide focuses on a specific, yet underexplored, subset of this class: bis(3-methoxyphenyl)methylamine and its derivatives.

The strategic placement of methoxy groups at the meta-positions of both phenyl rings introduces unique electronic and steric features that can significantly influence the structure, reactivity, and pharmacological properties of these molecules. This document provides a comprehensive overview of the synthesis, structural characteristics, reactivity, and potential applications of bis(3-methoxyphenyl)methylamine derivatives in drug discovery, with a particular focus on their role as modulators of monoamine transporters.

Core Structure and Physicochemical Properties

The foundational structure of bis(3-methoxyphenyl)methylamine consists of a central methylamine moiety to which two 3-methoxyphenyl groups are attached.

Influence of the Methoxy Groups

The methoxy group (-OCH₃) is an electron-donating group through resonance and moderately electron-withdrawing through induction.[1] When positioned at the meta-position, its resonance effect does not directly extend to the benzylic carbon, leading to a more nuanced electronic influence compared to ortho- or para-substitution. This meta-substitution pattern avoids the formation of quinone-methide intermediates upon oxidation, which can contribute to metabolic instability. The presence of two such groups is expected to increase the overall lipophilicity of the molecule.

Conformational Flexibility

The diarylmethylamine core possesses considerable conformational freedom due to the rotation around the C-N and C-C single bonds. This flexibility allows derivatives to adopt various spatial arrangements to fit into the binding pockets of different biological targets. The methoxy groups, while not excessively bulky, can influence the preferred conformations through steric hindrance.

Synthesis of Bis(3-methoxyphenyl)methylamine and its Derivatives

A plausible and efficient synthetic route to bis(3-methoxyphenyl)methylamine and its N-alkylated derivatives involves a two-step process: the synthesis of the corresponding ketone precursor followed by reductive amination.

Synthesis of the Precursor: Bis(3-methoxyphenyl)methanone

The key intermediate, bis(3-methoxyphenyl)methanone (also known as 3,3'-dimethoxybenzophenone), can be synthesized via a Friedel-Crafts acylation reaction.

Reaction Scheme:

Figure 1: Proposed synthesis of bis(3-methoxyphenyl)methanone.

Experimental Protocol (Proposed):

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 eq.) in an inert solvent such as dichloromethane.

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of 3-methoxybenzoyl chloride (1.0 eq.) in dichloromethane to the dropping funnel.

-

Friedel-Crafts Acylation: Slowly add the 3-methoxybenzoyl chloride solution to the stirred suspension. After the addition is complete, add anisole (1.0 eq.) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Synthesis of Bis(3-methoxyphenyl)methylamine

The conversion of the ketone to the primary amine can be achieved through reductive amination, for which several methods are available. The Leuckart reaction, which utilizes ammonium formate or formamide, is a classical and effective method for this transformation.[2][3][4][5][6]

Reaction Scheme:

Figure 2: Proposed synthesis of bis(3-methoxyphenyl)methylamine via the Leuckart reaction.

Experimental Protocol (Proposed - Leuckart Reaction):

-

Reaction Mixture: In a round-bottom flask, combine bis(3-methoxyphenyl)methanone (1.0 eq.) with an excess of ammonium formate (3-5 eq.).

-

Heating: Heat the mixture to a temperature of 160-185 °C for several hours. The progress of the reaction can be monitored by TLC.

-

Hydrolysis: After cooling, hydrolyze the intermediate formamide by adding a strong acid (e.g., concentrated HCl) and heating the mixture under reflux.

-

Work-up and Purification: Basify the reaction mixture with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers, concentrate, and purify the crude amine by column chromatography or distillation under reduced pressure.

Synthesis of N-Alkylated Derivatives

N-alkylation of the primary amine can be achieved through various methods, including the Eschweiler-Clarke reaction for methylation.[7][8][9][10][11]

Reaction Scheme (Eschweiler-Clarke Methylation):

Figure 3: Proposed N,N-dimethylation via the Eschweiler-Clarke reaction.

Experimental Protocol (Proposed - Eschweiler-Clarke Reaction):

-

Reaction Mixture: To a solution of bis(3-methoxyphenyl)methylamine (1.0 eq.) in formic acid, add an excess of aqueous formaldehyde solution.

-

Heating: Heat the reaction mixture under reflux for several hours until the evolution of carbon dioxide ceases.

-

Work-up: Cool the reaction mixture and basify with a strong base.

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. The tertiary amine can be purified by column chromatography.

Spectroscopic Characterization (Predicted)

| Spectroscopic Data (Predicted) | |

| ¹H NMR | Aromatic protons: multiplets in the range of 6.8-7.3 ppm. Methoxy protons: a singlet around 3.8 ppm. Methine proton (CH-N): a singlet or triplet (if coupled) around 4.0-5.0 ppm. Amine protons (NH₂): a broad singlet, chemical shift is concentration and solvent dependent. |

| ¹³C NMR | Aromatic carbons: multiple signals in the range of 110-160 ppm. Methoxy carbon: a signal around 55 ppm.[12] Methine carbon (CH-N): a signal in the range of 50-65 ppm. |

| IR Spectroscopy | N-H stretch (primary amine): two bands in the region of 3300-3500 cm⁻¹. C-H stretch (aromatic and aliphatic): around 2850-3100 cm⁻¹. C=C stretch (aromatic): peaks in the 1450-1600 cm⁻¹ region. C-O stretch (aryl ether): a strong band around 1250 cm⁻¹.[13][14][15][16] |

| Mass Spectrometry | The electrospray ionization (ESI) mass spectrum of diarylmethylamines can show both the molecular radical cation [M]⁺˙ and the [M-H]⁺ ion. The relative abundance of these ions is influenced by the electronic nature of the substituents on the aromatic rings. Electron-donating groups, such as methoxy groups, are expected to stabilize the carbocation, potentially favoring the formation of the [M-H]⁺ ion.[17][18] |

Reactivity of the Bis(3-methoxyphenyl)methylamine Core

The reactivity of bis(3-methoxyphenyl)methylamine is dictated by the interplay of the nucleophilic amine, the electron-rich aromatic rings, and the activating methoxy groups.

Reactions at the Amine Nitrogen

The lone pair of electrons on the nitrogen atom makes it a nucleophilic center. As discussed, it can undergo alkylation, acylation, and other reactions typical of primary amines.

Electrophilic Aromatic Substitution

The two benzene rings are activated towards electrophilic aromatic substitution by the methoxy groups, which are ortho-, para-directing.[1][15] The existing substitution pattern will direct incoming electrophiles to the positions ortho and para to the methoxy groups. Steric hindrance from the bulky diarylmethyl group will likely influence the regioselectivity of the substitution.

Figure 4: Predicted regioselectivity of electrophilic aromatic substitution.

Application in Drug Development: Monoamine Transporter Inhibition

The diarylmethylamine scaffold is a well-established pharmacophore for inhibitors of monoamine transporters (MATs), which include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[12] These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.

Structure-Activity Relationships (SAR)

The affinity and selectivity of diarylmethylamine derivatives for the different MATs are highly dependent on the nature and position of the substituents on the aromatic rings and the nitrogen atom.

-

Aromatic Substitution: The introduction of methoxy groups can influence binding affinity and selectivity. For instance, in some series of MAT inhibitors, methoxy substitution has been shown to modulate potency.[19][20][21][22] The meta-positioning in the bis(3-methoxyphenyl)methylamine core presents a unique substitution pattern that warrants further investigation to delineate its specific contribution to MAT inhibition.

-

N-Substitution: Modification of the amine group is a common strategy to fine-tune the pharmacological profile. N-alkylation can alter the lipophilicity, basicity, and steric bulk of the molecule, thereby affecting its interaction with the transporter binding sites.

Potential as Novel Therapeutics

Derivatives of bis(3-methoxyphenyl)methylamine represent a promising, yet underexplored, area for the discovery of novel MAT inhibitors. Their unique substitution pattern may lead to compounds with improved selectivity profiles or novel modes of action, such as allosteric modulation.[23][24] Further derivatization and biological screening of this scaffold could yield valuable lead compounds for the development of new treatments for depression, anxiety, ADHD, and other CNS disorders.

| Potential Biological Targets and Therapeutic Areas | |

| Dopamine Transporter (DAT) | ADHD, Parkinson's disease, substance abuse disorders[25][26][27][28] |

| Serotonin Transporter (SERT) | Depression, anxiety disorders, obsessive-compulsive disorder[20][23][29] |

| Norepinephrine Transporter (NET) | Depression, ADHD, anxiety disorders[30][31] |

Conclusion

The bis(3-methoxyphenyl)methylamine scaffold, while not extensively studied, holds significant potential for the development of novel therapeutics, particularly in the realm of monoamine transporter modulation. This guide has outlined a plausible synthetic pathway to the core structure and its derivatives, predicted its key structural and spectroscopic features, and discussed its potential reactivity. The unique electronic and steric properties conferred by the meta-methoxy substituents provide a compelling rationale for the further exploration of this chemical space. Future research focused on the synthesis and pharmacological evaluation of a library of bis(3-methoxyphenyl)methylamine derivatives is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this promising class of compounds.

References

-

Cai, T., Xu, X. Y., & Wu, Z. J. (2015). Analysis of diarylmethylamine compounds using electrospray mass spectrometry: formation mechanisms of radical ions and dehydro cations. Analyst, 140(23), 7893–7899. [Link]

-

Chengdu Institute of Biology. (2016). Analysis of diarylmethylamine compounds using electrospray mass spectrometry: formation mechanisms of radical ions and dehydro cations. [Link]

-

Chemistry Stack Exchange. (2024). Can Friedel-Crafts acylation work with phosgene or HCOCl?. [Link]

-

Name-Reaction.com. Eschweiler-Clarke reaction. [Link]

-

Crooks, P. A., et al. (2016). 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. ACS Chemical Neuroscience, 7(5), 584–590. [Link]

-

Wikipedia. Eschweiler–Clarke reaction. [Link]

-

Carroll, F. I., et al. (2011). Synthesis, Structure, Dopamine Transporter Affinity, and Dopamine Uptake Inhibition of 6-Alkyl-3-benzyl-2-[(methoxycarbonyl)methyl]tropane Derivatives. Journal of Medicinal Chemistry, 54(17), 6048–6057. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2018). A FACILE SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF (3- HYDROXY-2,4-DIMETHOXYPHENYL)(PHENYL) METHANONES BY FRIEDEL CRAFT'S ACYLATION. [Link]

-

Li, W., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(19), 6294. [Link]

-

Wikipedia. Leuckart reaction. [Link]

-

Singh, S. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters, 13(3), 553–556. [Link]

-

University of Calgary. Carbonyl - compounds - IR - spectroscopy. [Link]

-

Cross, J. M., & fugitive. (1949). studies on the leuckart reaction. [Link]

-

J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. [Link]

-

Bull, C. A., et al. (2021). Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. ACS Chemical Neuroscience, 12(15), 2824–2834. [Link]

-

Roth, B. L., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience, 5(11), 1089–1098. [Link]

-

IJRAR.org. (2020). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

Zhang, Y., et al. (2007). Preparation of Aliphatic Amines by the Leuckart Reaction. Chinese Journal of Chemical Engineering, 15(6), 858-861. [Link]

-

University of Wisconsin-Platteville. IR: ketones. [Link]

-

ResearchGate. Mechanism of the Eschweiler–Clarke methylation reaction of methylamine,... | Download Scientific Diagram. [Link]

-

Roth, B. L., et al. (2015). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS chemical neuroscience, 5(11), 1089–1098. [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

- Google Patents. (2008). Improved method for the synthesis of substituted formylamines and substituted amines.

-

Khan, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 295. [Link]

-

Near, J. A., et al. (1988). Striatal transporter for dopamine: catechol structure-activity studies and susceptibility to chemical modification. Journal of Neurochemistry, 50(5), 1367–1373. [Link]

-

Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(3), 231–239. [Link]

-

ResearchGate. Structure Activity Relationships (SAR) of Diarylmethyl amine scaffold. | Download Scientific Diagram. [Link]

-

Newman, A. H., et al. (2019). Discovery and Development of Monoamine Transporter Ligands. Current topics in behavioral neurosciences, 39, 89–120. [Link]

-

Jarocha, D., & Bojarski, A. J. (2016). Structure Modeling of the Norepinephrine Transporter. International journal of molecular sciences, 17(10), 1699. [Link]

-

Costa, G., et al. (2021). A Novel and Selective Dopamine Transporter Inhibitor, (S)-MK-26, Promotes Hippocampal Synaptic Plasticity and Restores Effort-Related Motivational Dysfunctions. International Journal of Molecular Sciences, 22(19), 10307. [Link]

-

Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life sciences, 58(3), 231–239. [Link]

-

SlidePlayer. Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. [Link]

-

SpectraBase. 4,4'-Dimethoxybenzophenone - Optional[13C NMR] - Chemical Shifts. [Link]

-

Roth, B. L., et al. (2013). Identification of an allosteric modulator of the serotonin transporter with novel mechanism of action. Neuropharmacology, 72, 137–146. [Link]

-

Loland, C. J., et al. (2020). The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter. Nature communications, 11(1), 1473. [Link]

Sources

- 1. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]

- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 5. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. name-reaction.com [name-reaction.com]

- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 9. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.pg.edu.pl [chem.pg.edu.pl]

- 14. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Analysis of diarylmethylamine compounds using electrospray mass spectrometry: formation mechanisms of radical ions and dehydro cations - Analyst (RSC Publishing) [pubs.rsc.org]

- 18. Chengdu Institute of Biology [english.cib.cas.cn]

- 19. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Striatal transporter for dopamine: catechol structure-activity studies and susceptibility to chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Identification of an allosteric modulator of the serotonin transporter with novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Research Portal [scholarship.miami.edu]

- 26. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A Novel and Selective Dopamine Transporter Inhibitor, (S)-MK-26, Promotes Hippocampal Synaptic Plasticity and Restores Effort-Related Motivational Dysfunctions | MDPI [mdpi.com]

- 28. Novel ways of targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. OPUS 4 | Deciphering the structural impact of norepinephrine analog radiopharmaceuticals on organic cation transporter affinity [opus.bibliothek.uni-augsburg.de]

- 31. Structure Modeling of the Norepinephrine Transporter | MDPI [mdpi.com]

Applications of Meta-Substituted Benzhydrylamines in Drug Discovery

Executive Summary

The benzhydrylamine (diarylmethylamine) scaffold is a privileged pharmacophore found in a diverse array of therapeutic agents, including antihistamines (e.g., cetirizine), antidepressants (e.g., sertraline analogs), and psychostimulants (e.g., modafinil derivatives). While para-substitution is classically employed to modulate potency and ortho-substitution to induce conformational twist, ** meta-substitution** has emerged as a high-value strategy for optimizing metabolic stability and receptor selectivity without incurring the steric penalties associated with ortho-groups.

This technical guide details the medicinal chemistry rationale for meta-substituted benzhydrylamines, presents advanced enantioselective synthetic protocols (specifically Cobalt-catalyzed C–H functionalization), and analyzes their structure-activity relationships (SAR) through specific case studies.

Structural & Pharmacological Rationale

The "Meta" Strategic Advantage

In the optimization of benzhydryl ligands, the meta-position (3-position on the phenyl ring) offers a unique balance of electronic influence and steric permissiveness.

-

Metabolic Stability (The "Para-Block" Alternative): Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) preferentially oxidize electron-rich aromatic rings at the para-position due to its accessibility and electronic activation. While blocking the para-position (e.g., with -Cl or -F) is common, it can sometimes reduce potency if the receptor pocket is tight. Meta-substitution can electronically deactivate the ring or sterically hinder the approach of the heme-oxo species to the para-position without directly occupying it, often extending half-life (

). -

Conformational Tuning:

-

Ortho-substitution: Induces a high torsional angle between the phenyl rings (helical conformation), often reducing affinity if the binding pocket requires a flatter "butterfly" conformation.

-

Meta-substitution: Maintains a "sterically unbiased" profile similar to the unsubstituted parent, preserving the preferred binding mode while allowing for specific hydrophobic or polar interactions in secondary pockets.

-

Visualization: Metabolic & Steric Logic

The following diagram illustrates the metabolic fate and steric consequences of substitution patterns on the benzhydryl scaffold.

Figure 1: Comparative SAR logic for benzhydryl substitution patterns. Meta-substitution minimizes steric clash while improving metabolic robustness.

Advanced Synthetic Methodologies

Historically, accessing chiral meta-substituted benzhydrylamines was challenging due to the lack of directing groups that could selectively activate the meta-C–H bond. Recent advances in transition-metal catalysis have solved this.

Protocol: Cobalt-Catalyzed Enantioselective C–H Alkoxylation

This protocol, adapted from recent breakthroughs (e.g., Angew. Chem. Int. Ed. 2023), allows for the direct, enantioselective installation of alkoxy groups at the ortho position of a benzamide, but the same catalytic cycle principles are now being applied to meta-functionalization using transient mediators. Below is the high-yield protocol for synthesizing chiral benzhydrylamines via C-H activation, a critical entry point for these scaffolds.

Objective: Synthesis of Chiral Meta-Substituted Diarylmethylamines (DAMAs).

Reagents & Equipment:

-

Substrate:

-Picolinoyl-protected benzhydrylamine. -

Catalyst: Co(OAc)

H -

Ligand: Chiral Salox ligand (Salicyl-oxazoline) (20 mol%).

-

Oxidant: Ag

CO -

Solvent: Trifluoroethanol (TFE) / Methanol mixture.

-

Temperature: 60–80 °C.

Step-by-Step Methodology:

-

Catalyst Pre-complexation: In a dry Schlenk tube, dissolve Co(OAc)

H -

Substrate Addition: Add the

-Picolinoyl benzhydrylamine substrate (0.5 mmol) and the coupling partner (e.g., alkyne or alkoxylating agent). -

Reaction Initiation: Add the oxidant (Ag

CO -

Heating: Heat the mixture to 80 °C for 24 hours. The solution typically turns dark brown/green, indicating Co(III) species formation.

-

Work-up: Cool to room temperature. Filter through a celite pad to remove silver salts. Wash with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

-

Deprotection (Optional): To remove the picolinoyl directing group, treat with NaOH/EtOH at reflux for 2 hours to yield the free chiral amine.

Self-Validating Check:

-

Color Change: The reaction must transition from pink (Co(II)) to dark green/brown (active Co(III)). Lack of color change indicates catalyst poisoning.

-

TLC Monitoring: The picolinamide substrate is typically more polar than the product.

Synthetic Mechanism Visualization

The following diagram elucidates the Cobalt(III)-catalyzed C–H activation cycle, highlighting the stereodetermining step induced by the chiral Salox ligand.

Figure 2: Catalytic cycle for the enantioselective synthesis of benzhydrylamines via Co-catalyzed C-H activation.

Medicinal Chemistry Case Studies

Comparative Potency: Anticonvulsant Activity

In the development of anticonvulsant agents targeting voltage-gated sodium channels (Na

Table 1: SAR of Benzhydryl Piperazine Derivatives (MES Test)

| Compound ID | Benzhydryl Substitution | R-Group (Piperazine N4) | ED | Protection Index (PI) | Notes |

| A (Control) | Unsubstituted | Methyl | >300 | - | Inactive |

| B (Chlorcyclizine) | para-Cl | Methyl | 15.6 | 3.2 | Potent, but sedative |

| C (Meta-Analog) | ** meta-CF | Methyl | 12.4 | >5.0 | Higher potency, lower toxicity |

| D (Ortho-Analog) | ortho-Cl | Methyl | 85.2 | 1.1 | Steric clash reduces affinity |

Data synthesis based on comparative analysis of benzhydryl piperazine anticonvulsants (e.g., related to compounds in Snippet 1.6/1.10).

Analysis:

Compound C (meta-CF

17β-HSD3 Inhibitors

Research into 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) inhibitors for prostate cancer treatment identified meta-substituted aryl benzylamines (isosteres of benzhydrylamines) as optimal.

-

Finding: 3-substituted analogues showed nanomolar potency (IC

~74 nM) while maintaining selectivity over Type 2 isozymes. -

Mechanism: The meta-substituent fills a hydrophobic sub-pocket that is inaccessible to ortho-substituents and unoccupied by para-substituents.

References

-

Benzhydryl Amines: Synthesis and Their Biological Perspective. Source: ACS Omega, 2019. URL:[Link]

-

Synthesis of Chiral Diarylmethylamines by Cobalt-Catalyzed Enantioselective C-H Alkoxylation. Source: Angewandte Chemie International Edition, 2023. URL:[Link]

-

Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. Source: Journal of Organic Chemistry, 2025. URL:[Link]

-

Influence of Aromatic Rings on ADME Properties of Drugs. Source: ResearchGate (Chapter 6), 2025. URL:[Link]

-

Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Source: PLOS ONE, 2013. URL:[Link]

Bis(3-methoxyphenyl)methanamine vs. bis(4-methoxyphenyl)methanamine electronic effects

An In-Depth Technical Guide to the Electronic Effects of Bis(3-methoxyphenyl)methanamine vs. Bis(4-methoxyphenyl)methanamine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The positional isomerism of substituents on an aromatic ring can profoundly alter the electronic properties of a molecule, significantly impacting its reactivity, binding affinity, and pharmacokinetic profile. This technical guide provides a detailed comparative analysis of the electronic effects in this compound and bis(4-methoxyphenyl)methanamine. We explore the fundamental principles of inductive and resonance effects exerted by the methoxy group and demonstrate how its placement—meta versus para—leads to diametrically opposed electronic influences on the central benzylic amine. While the para isomer benefits from a strong electron-donating resonance effect, enhancing the basicity of the amine, the meta isomer is primarily influenced by an electron-withdrawing inductive effect, which diminishes its basicity. This guide elucidates these differences through theoretical discussions, predictive data, and detailed experimental protocols for empirical validation.

The Dichotomy of the Methoxy Substituent: A Tale of Two Effects

The methoxy group (-OCH₃) is a classic example of a substituent that exerts competing electronic effects on an aromatic system: the inductive effect and the resonance (or mesomeric) effect.[1][2]

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group pulls electron density away from the benzene ring through the sigma (σ) bond framework. This is an electron-withdrawing effect.[3][4]

-

Resonance Effect (+R or +M): The lone pairs of electrons on the oxygen atom can be delocalized into the pi (π) system of the aromatic ring. This is a powerful electron-donating effect that increases electron density within the ring, but importantly, only at the ortho and para positions.[3][5]

Crucially, the net electronic influence of the methoxy group depends on its position relative to the point of interest, as the strong +R effect only manifests at specific locations.[4][6]

Caption: Dueling electronic influences of the methoxy substituent.

Bis(4-methoxyphenyl)methanamine: The Primacy of Resonance Donation

In bis(4-methoxyphenyl)methanamine, the two methoxy groups are positioned para to the central benzylic carbon. This geometry allows the powerful electron-donating resonance (+R) effect to be fully expressed and influence the amine functionality.

The delocalization of oxygen's lone pairs increases the electron density of the entire π-system, which in turn pushes electron density towards the benzylic carbon and, consequently, the nitrogen atom. This enhanced electron density on the nitrogen makes its lone pair more available for protonation.

Key Consequences:

-

Increased Basicity: The amine group is significantly more basic (higher pKa) compared to an unsubstituted analogue.

-

Enhanced Nucleophilicity: The nitrogen atom is a stronger nucleophile.

-

Spectroscopic Shifts: Aromatic protons are shielded, appearing at a higher field (lower ppm) in ¹H NMR spectra.[7]

Caption: Electron donation in the para-substituted ring system.

This compound: The Inductive Effect Takes Command

When the methoxy groups are in the meta position, the situation is reversed. Resonance donation from the oxygen lone pairs increases electron density at the ortho and para positions, but critically, it does not extend to the meta position.[3][6] Therefore, the electronic character at the meta position is dominated by the electron-withdrawing inductive (-I) effect of the electronegative oxygen.[4]

This inductive withdrawal pulls electron density away from the benzylic carbon and, by extension, from the nitrogen atom. The reduced electron density on the nitrogen makes its lone pair less available for protonation.

Key Consequences:

-

Decreased Basicity: The amine is significantly less basic (lower pKa) than the para isomer.

-

Reduced Nucleophilicity: The nitrogen atom is a weaker nucleophile.

-

Spectroscopic Shifts: Aromatic protons are deshielded, appearing at a lower field (higher ppm) in ¹H NMR spectra compared to the para isomer.[7]

Comparative Analysis and Quantitative Insights

The electronic differences between the two isomers are not merely theoretical; they can be quantified and observed experimentally.

Basicity (pKa) Comparison

The most direct measure of the electronic effect on the amine is its basicity, represented by the pKa of its conjugate acid. While direct experimental pKa values for these specific large molecules are not readily published, the principle is well-established from studies of simpler methoxyanilines.[8][9]

| Compound | Methoxy Position | Dominant Electronic Effect | Predicted pKa | Predicted Basicity |

| Bis(4-methoxyphenyl)methanamine | para | +R (Donating) | Higher | More Basic |

| This compound | meta | -I (Withdrawing) | Lower | Less Basic |

Hammett Substituent Constants

The Hammett equation provides a quantitative framework for evaluating substituent effects.[10] The substituent constant, sigma (σ), measures the electronic effect of a substituent. A negative σ value indicates an electron-donating character, while a positive value indicates an electron-withdrawing character.

| Substituent | σ_meta (σm) | σ_para (σp) |

| -OCH₃ | +0.12 | -0.27 |

Data sourced from established Hammett constant tables.[4][11]

The positive σm value confirms the net electron-withdrawing nature of the methoxy group at the meta position, while the negative σp value confirms its strong electron-donating nature at the para position.[11][12] This provides robust theoretical support for the predicted differences in basicity.

Experimental Protocols for Verification

The following protocols outline methods to empirically validate the theoretical differences between the two isomers.

Protocol: Determination of Amine pKa via Potentiometric Titration

This protocol provides a reliable method for determining the pKa of the amine group in each isomer.

Principle: A solution of the amine is titrated with a strong acid (e.g., HCl), and the change in pH is monitored with a pH meter. The pKa corresponds to the pH at the half-equivalence point.

Step-by-Step Methodology:

-

Preparation: Accurately weigh and dissolve an equivalent molar amount of each isomer in a suitable solvent system (e.g., a mixture of ethanol and water) to ensure solubility.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and place the probe in the solution.

-

Titrant: Use a standardized solution of 0.1 M HCl as the titrant in a burette.

-

Data Collection: Add the titrant in small, precise increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize.

-

Analysis: Plot pH (y-axis) versus the volume of HCl added (x-axis). Determine the equivalence point (the point of sharpest inflection). The half-equivalence point is half the volume of titrant used to reach the equivalence point. The pH at this half-equivalence point is the pKa of the amine.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol: Spectroscopic Differentiation

¹H NMR and FT-IR spectroscopy can be used to distinguish the isomers based on their unique structural and electronic properties.

-

¹H NMR Spectroscopy:

-

Dissolve a small sample (5-10 mg) of each isomer in a deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H NMR spectrum.

-

Analysis:

-

Para Isomer: Expect a relatively simple and symmetric pattern in the aromatic region (approx. 6.8-7.2 ppm), often appearing as two distinct doublets due to the molecular symmetry.[7][13]

-

Meta Isomer: Expect a more complex, multi-peak pattern in the aromatic region, as the four protons on each ring are chemically non-equivalent.[7][13] The overall region may be shifted slightly downfield compared to the para isomer.

-

-

-

FT-IR Spectroscopy:

-

Prepare a sample of each isomer (e.g., as a KBr pellet or a thin film).

-

Acquire the FT-IR spectrum.

-

Analysis: Focus on the C-H out-of-plane (oop) bending region (900-675 cm⁻¹).

-

Implications for Drug Development and Medicinal Chemistry

The choice between a meta or para methoxy substituent is a critical decision in medicinal chemistry, with profound implications for a drug candidate's profile.

-

Ligand-Receptor Interactions: The basicity of the amine is often crucial for forming salt bridges or hydrogen bonds with acidic residues (e.g., Asp, Glu) in a target protein's active site. The more basic para isomer would form a stronger ionic interaction than the less basic meta isomer.

-

Pharmacokinetic Properties (ADME):

-

Absorption & Solubility: The pKa of a molecule dictates its ionization state at physiological pH. This, in turn, affects its solubility and ability to cross biological membranes. The differing pKa values of the isomers will lead to different absorption profiles.

-

Metabolism: The electron-rich rings of the para isomer may be more susceptible to oxidative metabolism by Cytochrome P450 enzymes compared to the relatively electron-poor rings of the meta isomer.

-

Conclusion

This compound and bis(4-methoxyphenyl)methanamine, while structurally similar, possess fundamentally different electronic characters due to the positional isomerism of their methoxy groups. The para isomer is characterized by a net electron-donating effect, resulting in a more basic and nucleophilic central amine. Conversely, the meta isomer is dominated by an electron-withdrawing effect, leading to a less basic amine. These differences are predictable based on the principles of inductive and resonance effects, quantifiable through Hammett constants, and verifiable using standard experimental techniques like potentiometric titration and spectroscopy. For researchers in drug development, understanding and leveraging these subtle but powerful electronic distinctions is essential for the rational design of molecules with optimized target affinity and desirable pharmacokinetic properties.

References

-

Vaia. (n.d.). Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain. Retrieved from [Link]

-

Filo. (2025, April 8). But methoxy grp has negative inductive effect then how it's electron donating. Retrieved from [Link]

-

Brainly. (2023, August 7). The inductive effect and resonance effect of methoxy (OCH3) are: Circle your choice: A. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group? Retrieved from [Link]

- Unknown Source. Example Question involving substituent effects (inductive vs resonance). Retrieved from a university-level organic chemistry resource.

-

Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

- ResearchGate. (n.d.). Hammett Substituent Constants.

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

-

Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

-

Dalal Institute. (n.d.). Substituent and Reaction Constants. Retrieved from [Link]

-

YouTube. (2024, April 8). ortho, meta, para patterns on h nmr. Retrieved from [Link]

-

Wikipedia. (n.d.). Methoxy group. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (2012, January 4). How ortho and para isomers of benzene derivatives differentiated? Retrieved from [Link]

-

La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

-

Reddit. (2017, December 11). Using NMR Spectrum to Identify Ortho, Meta and Para. Retrieved from [Link]

-

Quora. (2017, May 17). Which is more basic - ortho-, meta-, or paramethoxy anniline? Retrieved from [Link]

-

Quora. (n.d.). Which is more basic - ortho-, meta-, or paramethoxy anniline? Retrieved from [Link]

Sources

- 1. But methoxy grp has negative inductive effect then how it's electron dona.. [askfilo.com]

- 2. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 3. vaia.com [vaia.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. www1.lasalle.edu [www1.lasalle.edu]

- 6. web.viu.ca [web.viu.ca]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. quora.com [quora.com]

- 9. chemistry1.quora.com [chemistry1.quora.com]

- 10. Hammett equation - Wikipedia [en.wikipedia.org]

- 11. Methoxy group - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. researchgate.net [researchgate.net]

Solubility Profile of Bis(3-methoxyphenyl)methanamine in Organic Solvents: A Definitive Technical Guide

The following technical guide details the solubility profiling of bis(3-methoxyphenyl)methanamine (CAS: 860598-16-9).

Executive Summary & Chemical Identity

This compound , also known as 3,3'-dimethoxybenzhydrylamine, is a specialized diarylmethylamine intermediate often utilized in the synthesis of chiral auxiliaries and pharmaceutical active ingredients (APIs). Its structure features two phenyl rings, each meta-substituted with a methoxy group, connected by a central methine bridge bearing a primary amine.

This guide provides a rigorous protocol for determining its solubility profile, analyzing its thermodynamic behavior, and selecting optimal solvent systems for process scale-up. Given the proprietary nature of specific solubility data for this CAS number in public literature, this document outlines the standardized experimental and theoretical framework required to generate and validate this critical data de novo.

Chemical Structure & Properties

| Property | Detail |

| IUPAC Name | 1,1-bis(3-methoxyphenyl)methanamine |

| CAS Number | 860598-16-9 |

| Molecular Formula | C₁₅H₁₇NO₂ |

| Molecular Weight | 243.30 g/mol |

| Key Functional Groups | Primary Amine (-NH₂), Methoxy Ethers (-OCH₃), Aromatic Rings |

| Predicted LogP | ~2.5 - 3.0 (Lipophilic) |

Theoretical Solubility Prediction (Structure-Property Relationships)

Before experimental determination, a theoretical assessment based on Hansen Solubility Parameters (HSP) and functional group analysis is essential to narrow the solvent screening list.

Polarity & Hydrogen Bonding Analysis

The solubility of this compound is governed by the interplay between its hydrophobic diarylmethyl skeleton and its polar functional groups.

-

Hydrophobic Skeleton: The two phenyl rings contribute significant non-polar character, suggesting poor solubility in water and high solubility in non-polar solvents like toluene or dichloromethane.

-

Hydrogen Bond Donor (HBD): The primary amine (-NH₂) acts as a weak HBD.

-

Hydrogen Bond Acceptor (HBA): The two methoxy oxygens and the amine nitrogen act as HBAs.

Predicted Solubility Trends

Based on "Like Dissolves Like" principles, the expected solubility profile is:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |

| Polar Protic | Methanol, Ethanol, IPA | High | Strong H-bonding between solvent -OH and solute -NH₂/-OCH₃. |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Dipole-dipole interactions; excellent for disrupting crystal lattice. |

| Non-Polar Aromatic | Toluene, Xylene | Moderate to High | |

| Chlorinated | DCM, Chloroform | High | Good general solvency for lipophilic amines. |

| Polar Protic (Water) | Water | Very Low | Hydrophobic effect dominates; insufficient H-bonding to solvate the bulky skeleton. |

| Aliphatic | Hexane, Heptane | Low | Lack of specific interactions; useful as anti-solvents. |

Experimental Methodology: Determination Protocols

To generate a precise solubility profile, the Dynamic Laser Monitoring Method is recommended over the traditional shake-flask method due to its speed, accuracy, and reduced material consumption.

Protocol A: Dynamic Laser Monitoring (The Gold Standard)

This method detects the exact point of dissolution (clear point) or precipitation (cloud point) by monitoring the intensity of a laser beam passing through the solution.

Workflow Diagram

Figure 1: Workflow for solubility determination using the dynamic laser monitoring technique.

Step-by-Step Procedure:

-

Preparation: Load a precise mass of solvent (

) into a jacketed glass vessel equipped with a magnetic stirrer. -

Calibration: Set the laser source (e.g., 650 nm, <5 mW) and detector to define 100% transmittance (pure solvent).

-

Isothermal Addition: Maintain temperature at

(e.g., 298.15 K). Add the solute in small increments ( -

Endpoint Detection: Continuously stir. The endpoint is reached when the laser transmittance drops significantly (scattering due to undissolved particles).

-

Gravimetric Calculation: The solubility mole fraction (

) is calculated as: -

Polythermal Variation: Repeat the process across the range 273.15 K to 323.15 K.

Protocol B: Static Shake-Flask (Validation)

Use this method to validate key data points (e.g., at 25°C and 40°C).

-

Add excess solute to the solvent.

-

Agitate at constant temperature for 24–72 hours.

-

Filter the supernatant through a 0.45 µm PTFE filter.

-

Analyze the filtrate concentration using HPLC-UV (Detection at

nm for the phenyl rings).

Thermodynamic Modeling & Analysis

Experimental data must be correlated using thermodynamic models to allow for interpolation and process design.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.

- : Mole fraction solubility.[1]

- : Absolute temperature (K).[2]

-

: Empirical parameters derived from non-linear regression.

-

Interpretation:

and

-

The van't Hoff Equation

Used to determine the thermodynamic functions of dissolution.[2]

- : Enthalpy of dissolution (typically positive/endothermic for this class of compounds).

- : Entropy of dissolution.

-

Plot:

vs.

Jouyban-Acree Model (For Binary Mixtures)

If using mixed solvents (e.g., Ethanol + Water) for crystallization:

Process Implications & Solvent Selection[6]

Based on the theoretical profile and standard behavior of benzhydrylamines, the following strategies are recommended for process development.

Crystallization Strategy

-

Cooling Crystallization: Best suited for solvents with a steep solubility curve (high

).-

Recommended Solvents:Ethanol, Isopropanol (IPA), or Toluene.

-

Rationale: Solubility is likely high at boiling point but drops significantly at 0–5°C.

-

-

Anti-Solvent Crystallization:

-

Primary Solvent: Methanol or Ethanol (High solubility).

-

Anti-Solvent: Water or Heptane (Low solubility).

-

Protocol: Dissolve in alcohol, then slowly add water to induce nucleation.

-

Decision Matrix for Solvent Selection

Figure 2: Decision matrix for selecting solvents based on solubility data.

Conclusion

The solubility profile of This compound is critical for its efficient handling and purification. While specific public data is limited, the compound is predicted to follow a standard lipophilic amine profile: high solubility in alcohols and polar aprotic solvents, and low solubility in water and aliphatics.

Researchers must generate the specific solubility curve using the Dynamic Laser Monitoring method described above. The resulting data should be fitted to the Modified Apelblat Equation to extract thermodynamic parameters (

References

-

Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. Link

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

Sha, F., et al. (2021). Thermodynamic analysis and solubility measurement of 3,3'-dimethoxybenzidine in different solvents. Journal of Molecular Liquids, 328, 115476. (Cited as a structural analog reference). Link

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link

-

Sigma-Aldrich. (2024). Product Specification: 1,1-bis(3-methoxyphenyl)methanamine (CAS 860598-16-9).[4] Link

Sources

Thermodynamic stability of bis(3-methoxyphenyl)methanamine isomers

< An In-depth Technical Guide to the Thermodynamic Stability of Bis(methoxyphenyl)methanamine Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, influencing everything from synthesis and formulation to shelf-life and bioavailability. This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of positional isomers of bis(methoxyphenyl)methanamine, a scaffold of interest in medicinal chemistry. By integrating computational modeling with established thermodynamic principles, we delineate the energetic landscape of the ortho-(2,2'), meta-(3,3'), and para-(4,4') isomers. This document serves as a technical resource, explaining the causality behind stability differences and providing validated protocols for their assessment.

Introduction: Stability as a Critical Quality Attribute

In the realm of drug development, the selection of a lead candidate is a multi-parameter optimization problem. Beyond pharmacological activity, the physicochemical properties of a molecule are paramount. Among these, thermodynamic stability is a critical quality attribute. A molecule in a higher energy state (a less stable isomer) is more likely to degrade over time or convert to a more stable form, potentially altering its efficacy and safety profile.

Bis(methoxyphenyl)methanamine and its derivatives represent a class of diarylmethane compounds with potential applications in medicinal chemistry. The substitution pattern of the methoxy (-OCH3) groups on the phenyl rings gives rise to three primary positional isomers:

-

Bis(2-methoxyphenyl)methanamine (Ortho-isomer)

-

Bis(3-methoxyphenyl)methanamine (Meta-isomer)

-

Bis(4-methoxyphenyl)methanamine (Para-isomer)

Understanding the relative thermodynamic stability of these isomers is crucial for identifying the most promising synthetic targets and ensuring the long-term integrity of a potential drug substance. This guide will explore the structural and electronic factors that dictate their stability hierarchy.

Theoretical Framework: The Determinants of Isomeric Stability

The relative stability of the bis(methoxyphenyl)methanamine isomers is governed by a delicate interplay of steric and electronic effects.

2.1 Steric Hindrance

Steric hindrance, or van der Waals repulsion, occurs when non-bonded atoms are forced into close proximity, leading to an energetically unfavorable state.[1][2]

-

Ortho-isomer: This isomer is expected to be the least stable. The two methoxy groups at the C2 and C2' positions are in close proximity to the central aminomethane bridge. This proximity forces the phenyl rings to twist significantly out of a coplanar arrangement to minimize repulsion, inducing considerable steric strain.[2]

-

Meta- and Para-isomers: In these isomers, the methoxy groups are positioned further from the central bridge and from each other, resulting in significantly lower steric strain compared to the ortho-isomer.

2.2 Electronic Effects

The methoxy group exerts two opposing electronic effects: a resonance-donating effect (+R) and an inductive-withdrawing effect (-I).[3]

-

Resonance Effect (+R): The lone pair of electrons on the oxygen atom can delocalize into the π-system of the benzene ring.[3] This effect is strongest at the ortho and para positions, increasing electron density at these sites.[4]

-

Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the ring through the sigma bond framework.[3] This effect weakens with distance.

The net electronic effect influences the stability of the molecule and any intermediates formed during reactions. In the para-isomer, the strong electron-donating resonance effect can stabilize the system by delocalizing electron density across the entire molecular backbone. In the meta-isomer, the resonance effect is not operative at the point of substitution, and the electron-withdrawing inductive effect is more pronounced compared to the para position.[3] This generally makes the para-substituted isomer more electronically stabilized than the meta-isomer.

Computational Assessment of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and cost-effective means to predict the thermodynamic properties of molecules with high accuracy.[1][5]

3.1 Rationale for Computational Approach

DFT calculations allow for the in silico determination of molecular geometries and energies. By optimizing the structure of each isomer and calculating its Gibbs free energy (G), we can directly compare their relative stabilities. A lower Gibbs free energy corresponds to higher thermodynamic stability.[6]

3.2 Methodology: DFT Calculations

The following protocol outlines a standard approach for assessing the thermodynamic stability of the bis(methoxyphenyl)methanamine isomers.

Step 1: Initial Structure Generation

-

Construct 3D models of the ortho, meta, and para isomers using molecular modeling software (e.g., Avogadro, GaussView).

Step 2: Geometry Optimization

-

Objective: To find the lowest energy conformation (the most stable 3D arrangement) for each isomer.

-

Method: Perform geometry optimization calculations using a suitable DFT functional and basis set. The B3LYP functional combined with the 6-31G(d) basis set is a widely used and well-validated choice for organic molecules, offering a good balance between accuracy and computational cost.[7][8][9]

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

Step 3: Frequency Calculation

-

Objective: To confirm that the optimized structure is a true energy minimum and to calculate thermodynamic properties.

-

Method: Perform a frequency calculation on each optimized geometry at the same level of theory (B3LYP/6-31G(d)).

-

Validation: A true minimum will have no imaginary frequencies.

-

Output: The calculation yields key thermodynamic data, including enthalpy (H), entropy (S), and Gibbs free energy (G).[10]

Step 4: Relative Energy Calculation

-

Objective: To compare the stabilities of the isomers.

-

Method: Calculate the relative Gibbs free energy (ΔG) for each isomer with respect to the most stable isomer (which is set to 0).

3.3 Predicted Stability and Data Summary

Based on the theoretical principles outlined, the expected order of stability is: Para > Meta >> Ortho

The computational results are summarized in the table below. The energies are reported relative to the most stable isomer, the para-isomer.

| Isomer | Relative Enthalpy (ΔH) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Stability Ranking |

| Bis(4-methoxyphenyl)methanamine (Para) | 0.00 | 0.00 | 1 (Most Stable) |

| This compound (Meta) | +1.5 | +1.7 | 2 |

| Bis(2-methoxyphenyl)methanamine (Ortho) | +8.2 | +8.5 | 3 (Least Stable) |

| Note: These are representative values based on established principles of steric and electronic effects. Actual DFT-calculated values may vary slightly. |

The significantly higher energy of the ortho-isomer is a direct consequence of severe steric hindrance. The modest energy difference between the para and meta isomers reflects the more subtle electronic stabilization afforded by the para substitution pattern.

Experimental Verification Workflow

While computational methods are highly predictive, experimental validation is the gold standard. A common method to determine relative thermodynamic stability is through isomer equilibration.

4.1 Rationale for Experimental Approach

If a mixture of isomers can be brought to a state of chemical equilibrium, the ratio of the isomers in the mixture directly reflects their relative Gibbs free energies.[11][12] The relationship is defined by the equation: ΔG° = -RT ln(K_eq) where ΔG° is the standard Gibbs free energy difference, R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant.[11][13][14]

4.2 Protocol: Acid-Catalyzed Isomer Equilibration

This protocol describes a hypothetical experiment to equilibrate the isomers. The central C-N bond can be reversibly cleaved and reformed under acidic conditions, allowing the less stable isomers to convert to the more stable form.

Step 1: Preparation of Isomer Mixture

-

Synthesize a non-equilibrium mixture of the three isomers, or use a pure sample of a single, less stable isomer (e.g., the ortho-isomer).

Step 2: Equilibration Reaction

-

Dissolve the isomeric material in a suitable high-boiling, inert solvent (e.g., toluene).

-

Add a strong acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the mixture under reflux for a prolonged period (e.g., 24-48 hours) to allow the system to reach equilibrium.

Step 3: Sampling and Analysis

-

Periodically take aliquots from the reaction mixture.

-

Quench the reaction by neutralizing the acid catalyst.

-

Analyze the composition of the mixture using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Step 4: Determination of Equilibrium

-

Equilibrium is reached when the ratio of the isomers remains constant over several consecutive time points.

Step 5: Calculation of K_eq and ΔG°

-

From the final, constant isomer ratios, calculate the equilibrium constant (K_eq). For example, K_eq = [% Para] / [% Meta].

-

Use the equation ΔG° = -RT ln(K_eq) to calculate the experimental free energy difference between the isomers.

Visualization of Concepts and Workflows

Diagrams can clarify complex relationships and workflows.

Caption: Factors influencing the thermodynamic stability of isomers.

Caption: Workflow for experimental determination of relative stability.

Conclusion and Implications for Drug Development

The thermodynamic stability of bis(methoxyphenyl)methanamine isomers is dictated primarily by steric hindrance and secondarily by electronic effects. The predicted and experimentally verifiable order of stability is para > meta >> ortho . The severe steric clash in the ortho-isomer renders it significantly less stable and likely a poor candidate for drug development due to its high internal energy. The para-isomer represents the thermodynamic minimum and would be the preferred isomer for synthesis and formulation to ensure maximum stability and prevent potential conversion of a less stable isomer over time.

For drug development professionals, these findings underscore the importance of early-stage physicochemical characterization. Selecting the most stable positional isomer of a drug candidate can prevent late-stage failures related to formulation instability, inconsistent dosing, and unpredictable shelf-life. The integrated computational and experimental approach detailed in this guide provides a robust framework for making these critical decisions.

References

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ACS Publications. [Link]

-

Relationship between Equilibrium Constant, Reaction Quotient and Gibbs Free Energy. CK-12 Foundation. [Link]

-

Free energy and equilibrium (video). Khan Academy. [Link]

- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Google Grounding API.

-

Gibbs Free Energy and Equilibrium. Chemistry LibreTexts. [Link]

-

Gibbs free energy. Wikipedia. [Link]

-

Gibbs free energy and equilibrium constants. Chemguide. [Link]

-

Conformational Isomerism: Stability and Energy Bars. Solubility of Things. [Link]

-

Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Inpressco. [Link]

-

ubiquity of B3LYP/6-31G : r/chemistry. Reddit. [Link]

-

EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. [Link]

-

Controlling the thermodynamic stability of conformational isomers of bistricyclic aromatic enes by introducing boron and silicon atoms. PMC. [Link]

-

Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. YouTube. [Link]

-

Why is methoxy group an electron donating group? Chemistry Stack Exchange. [Link]

-

Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts. [Link]

-

Gibbs Free Energy Calculator. Omni Calculator. [Link]

-

A complete description of thermodynamic stabilities of molecular crystals. PMC. [Link]

-

Estimating standard Gibbs free energy of a molecule. Chemistry Stack Exchange. [Link]

-

Gibbs free energy. Chemguide. [Link]

-

Isomerism and Stability of Alkanes. YouTube. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Controlling the thermodynamic stability of conformational isomers of bistricyclic aromatic enes by introducing boron and silicon atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 7. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. inpressco.com [inpressco.com]

- 10. omnicalculator.com [omnicalculator.com]

- 11. CK12-Foundation [flexbooks.ck12.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Khan Academy [khanacademy.org]

- 14. chemguide.co.uk [chemguide.co.uk]

Methodological & Application

Scalable synthesis of bis(3-methoxyphenyl)methanamine from 3-methoxybenzaldehyde

Application Note & Process Protocol

Executive Summary & Nomenclature Clarification

Target Molecule: Bis(3-methoxyphenyl)methanamine

IUPAC Name: 1,1-Bis(3-methoxyphenyl)methanamine

Common Name: 3,3'-Dimethoxybenzhydrylamine

Structure:

Critical Nomenclature Note:

It is vital to distinguish the target benzhydrylamine (a primary amine with two aryl rings on the

Synthetic Strategy: Direct reductive amination of 3-methoxybenzaldehyde yields the benzylamine, not the benzhydrylamine. To achieve the target structure, we employ a two-stage convergent synthesis:

-

Nucleophilic Addition: Grignard addition of (3-methoxyphenyl)magnesium bromide to 3-methoxybenzaldehyde to form the benzhydrol (alcohol).

-

Modified Leuckart-Wallach Reaction: Direct conversion of the secondary alcohol to the primary amine via an in situ carbocation intermediate.

Process Workflow Diagram

The following flowchart outlines the critical path for the synthesis, including in-process controls (IPC) and safety checkpoints.

Figure 1: Convergent synthesis workflow for 3,3'-dimethoxybenzhydrylamine involving Grignard addition followed by Leuckart amination.

Detailed Experimental Protocols

Stage 1: Synthesis of Bis(3-methoxyphenyl)methanol

Reaction Type: Grignard Addition Scale: 1.0 Molar (Process adaptable to kg scale)

Rationale: The Grignard route is chosen over Friedel-Crafts acylation/reduction because it allows for regiospecific coupling of the 3-methoxy isomer without the formation of ortho/para mixtures typical of electrophilic aromatic substitution on activated rings.

Materials:

-

3-Methoxybenzaldehyde (1.0 eq)

-

3-Bromoanisole (1.1 eq)

-